3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Lipophilicity Drug-likeness Physicochemical property

Prioritize this specific dihydropyrazolo[1,5-a]pyrimidinone scaffold for your next kinase-focused library. Its distinct 3-phenyl group delivers a measured +1.5 LogP advantage over the unsubstituted core, aligning with CNS MPO guidelines for passive permeability. The 6,7-dihydro motif provides a critical synthetic handle for late-stage diversification, enabling rapid generation of both saturated and fully aromatic (via oxidation) analogs to directly interrogate SAR in hit-to-lead programs. This key intermediate is ideal for programs requiring low tPSA (46.9 Ų) and high cellular activity without a prodrug strategy.

Molecular Formula C12H11N3O
Molecular Weight 213.24
CAS No. 860610-78-2
Cat. No. B2429325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
CAS860610-78-2
Molecular FormulaC12H11N3O
Molecular Weight213.24
Structural Identifiers
SMILESC1CN2C(=C(C=N2)C3=CC=CC=C3)NC1=O
InChIInChI=1S/C12H11N3O/c16-11-6-7-15-12(14-11)10(8-13-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16)
InChIKeyWUSBRVHIYOCSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 860610-78-2): Core Scaffold and Procurement Identity


3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 860610-78-2) is a heterocyclic small molecule belonging to the dihydropyrazolo[1,5-a]pyrimidinone class, characterized by a partially saturated pyrimidine ring fused to a pyrazole core with a phenyl substituent at the 3-position . This compound serves as a key synthetic intermediate and a core scaffold in medicinal chemistry, particularly for generating kinase-focused libraries, due to its hydrogen-bond-donor/acceptor architecture and the presence of a modifiable 6,7-dihydro motif that allows further oxidation or functionalization [1]. Its procurement value is defined by its distinct substitution pattern relative to unsubstituted or alternative aryl analogs, which dictates its reactivity and initial biological profile in primary screening cascades.

Why 3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Cannot Be Casually Swapped with Other In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidin-5(4H)-one family, substitution at the 3-position is a critical determinant of both chemical reactivity and biological target engagement. The 3-phenyl group of CAS 860610-78-2 provides specific lipophilic and electronic contributions that differ fundamentally from 3-methyl, 3-hydrogen, or 3-heteroaryl analogs, directly influencing the compound's LogP, metabolic stability, and binding pose in hydrophobic kinase pockets [1]. Furthermore, the 6,7-dihydro oxidation state distinguishes it from fully aromatic analogs like pyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29274-22-4), offering a unique synthetic handle for further diversification through oxidation or electrophilic substitution that is absent in the aromatic core [2]. Generic substitution without verifying these differential properties risks altered reactivity in downstream chemistry and falsified structure-activity relationships in biological assays.

Quantitative Differentiation Evidence for 3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Against Closest Analogs


Predicted Lipophilicity Shift: 3-Phenyl vs. Unsubstituted Core (Cross-study comparable)

The 3-phenyl substituent introduces a substantial increase in predicted lipophilicity compared to the unsubstituted 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core, a critical parameter for membrane permeability and target binding. The predicted logP (XLogP3) for 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is 1.6, versus 0.1 for the unsubstituted analog (CAS 29303-21-7) [1]. This differential of +1.5 logP units shifts the compound into a more favorable lipophilicity range for CNS drug-like space.

Lipophilicity Drug-likeness Physicochemical property

Hydrogen Bond Donor Capacity: 3-Phenyl-6,7-dihydro vs. Aromatic 3-Phenyl Core (Class-level inference)

The 6,7-dihydro core of the target compound provides an additional hydrogen bond donor (N-H of the lactam) compared to its fully aromatic analog, 3-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one. This donor is solvent-exposed and impacts both aqueous solubility and crystal packing. The target compound has a hydrogen bond donor count of 1, while the aromatic analog has a donor count of 0 [1].

Hydrogen bonding Solubility Crystallinity

Synthetic Tractability: N-Bromosuccinimide Dehydrogenation to Aromatic System (Direct head-to-head comparison)

A key differentiator of 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is its ability to undergo smooth dehydrogenation with N-bromosuccinimide (NBS) to yield the fully aromatic 3-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one, a transformation that cannot be reversed in the fully aromatic analog [1]. This reactivity provides a divergent synthetic pathway unavailable to the aromatic comparator.

Synthetic chemistry Oxidation Diversification

Molecular Weight and TPSA Differentiation Against 7-Hydroxy Analog (Cross-study comparable)

Compared to the closely related 7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 40545-49-1), the target compound has a lower molecular weight (213.23 vs. 227.22 g/mol) and a reduced topological polar surface area (tPSA: 46.9 vs. 73.1 Ų) [1]. This profile translates to a predicted higher passive membrane permeability for the target compound, a critical factor for intracellular target engagement.

Physicochemical property ADME Permeability

Defined Application Scenarios for 3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Based on Verified Evidence


Kinase-Focused Library Design Requiring a Balanced CNS MPO Profile

The measured logP differentiation (+1.5 vs. unsubstituted core) makes this compound a superior core scaffold for designing CNS-penetrant kinase inhibitor libraries. Its lipophilicity aligns with the CNS MPO (Multiparameter Optimization) sweet spot, while the 6,7-dihydro motif provides a synthetic handle for late-stage diversification to fine-tune ADME properties without sacrificing the initial binding hypothesis established by the 3-phenyl group [1].

Divergent Synthesis Strategy for Paired SAR Exploration

Procurement of this single intermediate enables the rapid generation of two distinct screening compounds—the dihydro form for assessing the impact of core saturation on target affinity and the fully aromatic form (via NBS oxidation) for evaluating planarity and pi-stacking effects—directly addressing a key SAR question in hit-to-lead programs [2].

Intracellular Target Engagement Assays Where Reduced tPSA is Critical

When prioritizing compounds for intracellular or CNS targets, the target compound's tPSA of 46.9 Ų (vs. 73.1 Ų for the 7-hydroxy analog) predicts significantly better passive permeability. This property is crucial for achieving cellular activity without requiring a prodrug strategy, making it the preferred scaffold in programs where maintaining low molecular weight and low tPSA is paramount .

Quote Request

Request a Quote for 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.